molecular formula C15H25N3 B15066486 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine

Katalognummer: B15066486
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: RHCUSGKNVUANDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine is a compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an azepane group and a propan-1-amine chain

Vorbereitungsmethoden

The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions.

    Attachment of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or similar reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Analyse Chemischer Reaktionen

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azepane group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine can be compared with similar compounds such as:

    1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

    3-(Azepan-1-yl)propan-1-amine: This compound lacks the pyridine ring, making it structurally simpler.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C15H25N3

Molekulargewicht

247.38 g/mol

IUPAC-Name

1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]propan-1-amine

InChI

InChI=1S/C15H25N3/c1-3-14(16)13-8-9-15(17-12(13)2)18-10-6-4-5-7-11-18/h8-9,14H,3-7,10-11,16H2,1-2H3

InChI-Schlüssel

RHCUSGKNVUANDY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C(N=C(C=C1)N2CCCCCC2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.